

# Application Notes & Protocols for a Study on Pharmavit and Cognitive Function

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Compound of Interest		
Compound Name:	Pharmavit	
Cat. No.:	B1168632	Get Quote

Topic: Recruiting Participants for a Study on a Novel **Pharmavit** Formulation and its Effects on Cognitive Function in an Aging Population.

Audience: Researchers, scientists, and drug development professionals.

### **Application Notes**

#### Introduction

Cognitive decline is a significant concern in the aging population, impacting memory, attention, and executive functions. Nutritional interventions are a promising avenue for supporting brain health. **Pharmavite** LLC has been a pioneer in creating science-backed vitamin and supplement products[1]. Recent research has highlighted the potential roles of Vitamin K2 and Folate in maintaining cognitive health[2][3]. This document outlines the rationale and protocols for a clinical study to investigate the effects of a novel **Pharmavit** formulation containing Vitamin K2 (as Menaquinone-7, MenaQ7®) and Folate (as Quatrefolic®) on cognitive function in older adults. This study aims to provide robust data on the efficacy of this supplement in supporting long-term memory, recall, concentration, and mental sharpness[1].

#### Scientific Rationale

Both Vitamin K2 and Folate are implicated in pathways crucial for neuronal health. Vitamin K2 is involved in the carboxylation of Gas6, a protein that plays a role in cell survival, myelination, and synaptic plasticity. Folate is essential for the one-carbon metabolism pathway, which is

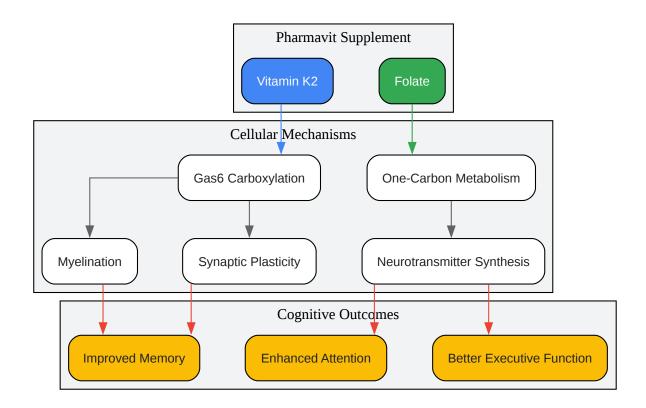


critical for DNA synthesis and repair, as well as the production of neurotransmitters.

Deficiencies in folate have been linked to an increased risk of cognitive decline[2]. The proposed **Pharmavit** formulation combines these two key nutrients to synergistically support cognitive function.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for the key ingredients in the proposed **Pharmavit** formulation.



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Hypothesized signaling pathway of **Pharmavit** ingredients on cognitive function.

## **Experimental Protocols**







#### 1. Study Design

A 12-week, double-blind, randomized, placebo-controlled, parallel-group study will be conducted[4]. Participants will be randomly assigned to one of two groups:

- Treatment Group: Daily oral administration of the **Pharmavit** Cognitive Health Supplement.
- Placebo Group: Daily oral administration of a placebo capsule identical in appearance to the active supplement.

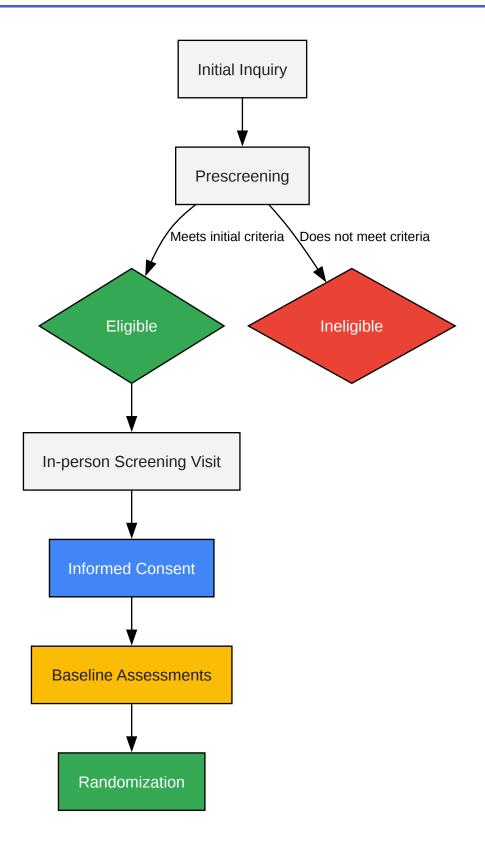
Cognitive assessments will be performed at baseline (Week 0), mid-point (Week 6), and end of the study (Week 12).

#### 2. Participant Recruitment and Screening

Participants will be recruited through various channels, including university research participant databases, local advertisements, and collaborations with senior centers. A multi-step screening process will be employed to ensure the enrollment of a suitable cohort.

Workflow for Participant Recruitment and Screening





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Workflow for participant recruitment, screening, and enrollment.



#### Inclusion and Exclusion Criteria

Inclusion Criteria	Exclusion Criteria
Male or female, aged 50-89 years[5].	Diagnosis of dementia or other significant neurological disorders (e.g., Parkinson's Disease, Alzheimer's Disease)[5].
Subjective cognitive complaints or concerns[5].	Current use of medications known to significantly affect cognitive function.
Able to provide informed consent.	Uncontrolled medical conditions (e.g., diabetes, hypertension).
English as the primary spoken language[4].	Allergy to any of the supplement ingredients.
Normal or corrected-to-normal vision and hearing.	Participation in another clinical trial within the last 30 days.

#### 3. Intervention

- Active Supplement: Capsules containing a proprietary blend of Vitamin K2 (180 mcg as MenaQ7®) and Folate (400 mcg as Quatrefolic®).
- Placebo: Identical capsules containing microcrystalline cellulose.

Participants will be instructed to take one capsule daily with their morning meal for 12 weeks. Adherence will be monitored through capsule counts at follow-up visits.

#### 4. Cognitive Assessments

A battery of validated cognitive tests will be administered to assess various cognitive domains. The selection of tests is based on their sensitivity to mild cognitive changes and their widespread use in clinical trials[6][7].



Cognitive Domain	Assessment Tool	Description
Global Cognition	Montreal Cognitive Assessment (MoCA)[8][9]	A 30-point test assessing multiple cognitive domains, including memory, language, and executive functions. It is highly sensitive for detecting mild cognitive impairment[8].
Memory	California Verbal Learning Test (CVLT)	Assesses verbal learning and memory, including recall and recognition.
Attention & Executive Function	Trail Making Test (Parts A & B)	Measures processing speed, sequencing, mental flexibility, and visual-motor skills.
Verbal Fluency	Controlled Oral Word Association Test (COWAT)	Assesses spontaneous production of words under restricted conditions.

#### 5. Data Collection and Management

Data will be collected at each study visit and entered into a secure, compliant electronic data capture (EDC) system. All participant information will be de-identified to maintain confidentiality.

**Data Collection Schedule** 



Visit	Week 0 (Baseline)	Week 6 (Mid-point)	Week 12 (End of Study)
Informed Consent	X		
Demographics & Medical History	X		
Cognitive Assessments (MoCA, CVLT, etc.)	X	X	X
Adverse Event Monitoring	X	X	X
Supplement Dispensation & Adherence Check	X	X	X

#### 6. Statistical Analysis

The primary outcome will be the change in MoCA scores from baseline to Week 12 between the treatment and placebo groups. Secondary outcomes will include changes in the scores of the other cognitive tests. An analysis of covariance (ANCOVA) will be used to compare the change in scores between the two groups, with the baseline score as a covariate. A p-value of <0.05 will be considered statistically significant.

Participant Demographics (Hypothetical Data)



Characteristic	Treatment Group (n=50)	Placebo Group (n=50)	Total (n=100)
Age (mean ± SD)	68.5 ± 7.2	69.1 ± 6.8	68.8 ± 7.0
Gender (Female, %)	52%	54%	53%
Education (years, mean ± SD)	15.2 ± 2.1	14.9 ± 2.3	15.1 ± 2.2
Baseline MoCA Score (mean ± SD)	25.8 ± 2.5	26.0 ± 2.3	25.9 ± 2.4

#### Expected Cognitive Assessment Outcomes (Hypothetical Data)

Assessment	Group	Baseline (Mean ± SD)	Week 12 (Mean ± SD)	Change from Baseline (Mean ± SD)
MoCA Score	Treatment	25.8 ± 2.5	27.5 ± 2.1	+1.7 ± 1.2
Placebo	26.0 ± 2.3	26.2 ± 2.4	+0.2 ± 1.0	
CVLT (Total Recall)	Treatment	45.2 ± 5.1	48.9 ± 4.8	+3.7 ± 2.5
Placebo	44.8 ± 5.3	45.1 ± 5.5	+0.3 ± 2.1	

Disclaimer: This document provides a template for application notes and protocols. The specific details of a study, including the formulation of the investigational product and the choice of assessments, should be determined by the principal investigators and approved by an Institutional Review Board (IRB).

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- To cite this document: BenchChem. [Application Notes & Protocols for a Study on Pharmavit and Cognitive Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168632#recruiting-participants-for-a-study-on-pharmavit-and-cognitive-function]

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